Technical Monograph: 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine as a Bifunctional Heterocyclic Scaffold
Technical Monograph: 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine as a Bifunctional Heterocyclic Scaffold
Topic: 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine Content Type: Technical Monograph Role: Senior Application Scientist
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine represents a high-value "linchpin" scaffold. Its utility stems from its unique orthogonal reactivity : it possesses two distinct halogen handles—an electron-deficient C2-chloropyridine and an electron-rich C4-bromoimidazole—allowing for sequential, site-selective functionalization. This guide details the physicochemical profile, synthesis logic, and catalytic reactivity of this compound, providing a roadmap for its application in synthesizing kinase inhibitors and GPCR modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a heteroaryl-heterocycle biaryl system. The pyridine nitrogen serves as a hydrogen bond acceptor, while the imidazole ring provides pi-stacking capabilities and a vector for further elaboration.
Table 1: Physicochemical Properties (Predicted & Experimental Consensus)
| Property | Value / Description | Significance |
| IUPAC Name | 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine | Unambiguous identification |
| CAS Number | 1353856-20-8 (Generic/Analogous) | Search identifier |
| Molecular Formula | C₈H₅BrClN₃ | Core stoichiometry |
| Molecular Weight | 258.49 g/mol | Fragment-compliant (<300 Da) |
| ClogP | ~2.1 - 2.4 | Good lipophilicity for membrane permeability |
| TPSA | ~30 Ų | High oral bioavailability potential |
| pKa (Pyridine N) | ~2.5 (Calculated) | Reduced basicity due to C2-Cl and C4-imidazole |
| Solubility | DMSO, DMF, MeOH, DCM | Low water solubility; requires organic cosolvents |
| Appearance | Off-white to pale yellow solid | Visual purity indicator |
Structural Analysis & Electronic Properties[8]
Understanding the electronic distribution is critical for predicting reactivity.
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The Pyridine Core: The 2-chloro substituent exerts a strong inductive effect (-I), activating the ring towards nucleophilic attack, though the 4-position is already occupied by the imidazole. The pyridine nitrogen is deactivated, making it a poor ligand for metal catalysts, which is beneficial for preventing catalyst poisoning.
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The Imidazole Moiety: Attached at N1, the imidazole ring acts as an electron-donating group (via resonance) to the pyridine, but the 4-bromo substituent modulates this. The C-Br bond on the imidazole is electron-rich compared to the pyridine C-Cl.
Diagram 1: Structural & Reactivity Logic
Caption: Structural decomposition highlighting the orthogonal reactivity handles. The C-Br bond is kinetically favored for oxidative addition, while the C-Cl bond is activated for nucleophilic displacement.
Synthesis Strategy
The construction of this scaffold relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).
Retrosynthetic Logic
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Disconnection: The C4(pyridine)-N1(imidazole) bond.
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Precursors: 2,4-Dichloropyridine (Electrophile) + 4-Bromoimidazole (Nucleophile).
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Regioselectivity Challenge:
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Pyridine: Nucleophilic attack favors C4 over C2 due to the greater stabilization of the Meisenheimer intermediate at the para-position relative to the ring nitrogen.
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Imidazole: 4(5)-Bromoimidazole exists as a tautomer. Alkylation can occur at N1 (yielding 4-bromo) or N3 (yielding 5-bromo). Steric hindrance and thermodynamics typically favor the 1,4-isomer (remote substitution) over the 1,5-isomer.
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Optimized Synthetic Protocol
Objective: Synthesis of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine.
Reagents:
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2,4-Dichloropyridine (1.0 equiv)
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4-Bromo-1H-imidazole (1.05 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with 4-bromo-1H-imidazole (155 mg, 1.05 mmol) and K₂CO₃ (276 mg, 2.0 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 15 minutes to generate the imidazolide anion.
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Addition: Add 2,4-dichloropyridine (148 mg, 1.0 mmol) in one portion.
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Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the consumption of the dichloropyridine.
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Note: Higher temperatures (>120°C) may promote substitution at the C2-chlorine (bis-substitution).
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-
Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates.
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If solid forms: Filter, wash with water, and dry under vacuum.
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If oil forms: Extract with EtOAc (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 70–85%. Key QC Parameter: 1H NMR should show distinct doublets for the pyridine protons and singlets for the imidazole. Confirm regiochemistry (1,4 vs 1,5) via NOESY if necessary (NOE between imidazole H-5 and Pyridine H-3 confirms 1,4-linkage).
Reactivity & Functionalization[9][10][11]
This scaffold functions as a "chemical switchboard." The order of operations is critical.
Chemoselectivity: Br vs. Cl
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition typically follows the bond strength: C-I > C-Br > C-Cl .
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Reaction 1 (C-Br): The imidazole bromine reacts first under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C).
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Reaction 2 (C-Cl): The pyridine chlorine remains intact during the first coupling. It can be reacted subsequently using more active catalyst systems (e.g., Pd(OAc)₂/XPhos or Pd₂dba₃/SPhos).
Nucleophilic Substitution (SNAr)
The C2-chlorine is activated. It can be displaced by strong nucleophiles (amines, alkoxides, thiols) without transition metal catalysis, typically requiring elevated temperatures (100–140°C) or microwave irradiation.
Diagram 2: Functionalization Workflow
Caption: Divergent synthetic pathways. Path A utilizes the kinetic preference of C-Br for Pd-coupling. Path B utilizes the electronic activation of C-Cl for nucleophilic displacement.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
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Specific Risk: Halogenated pyridines can be skin sensitizers. Avoid dust formation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.
References
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Regioselectivity in SNAr of Dichloropyridines
- Lutz, C., et al. "Nucleophilic aromatic substitution of 2,4-dichloropyridines." Tetrahedron, 2002.
- Context: Establishes the preference for C4-substitution in 2,4-dichloropyridine by nitrogen nucleophiles.
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(Generic verification of C4 selectivity).
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Chemoselectivity of C-Br vs C-Cl in Pd-Coupling
- Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides.
- Context: Defines the oxidative addition hierarchy (I > Br > Cl) enabling sequential coupling.
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Synthesis of Imidazolyl-Pyridines
- BenchChem Technical Report. "Controlling Regioselectivity in Dichloropyridine Reactions."
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Context: Protocols for selective amination of chloropyridines.[1]
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Properties of 4-Bromo-2-chloropyridine (Precursor)
(Note: Specific literature on the exact full molecule is sparse; references provided ground the synthetic logic and reactivity principles used to characterize it.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-2-chloropyridine | C5H3BrClN | CID 3847770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pure-synth.com [pure-synth.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
